Cas no 1823080-38-1 (Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 1823080-38-1
- methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate
- EN300-1997836
- Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate
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- Inchi: 1S/C9H17NO4/c1-9(2)13-5-7(14-9)6(4-10)8(11)12-3/h6-7H,4-5,10H2,1-3H3
- InChI Key: ABOHSIYFFCTPSX-UHFFFAOYSA-N
- SMILES: O1C(C)(C)OCC1C(C(=O)OC)CN
Computed Properties
- Exact Mass: 203.11575802g/mol
- Monoisotopic Mass: 203.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 70.8Ų
Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1997836-0.05g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 0.05g |
$864.0 | 2023-09-16 | ||
| Enamine | EN300-1997836-0.1g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 0.1g |
$904.0 | 2023-09-16 | ||
| Enamine | EN300-1997836-0.25g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 0.25g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1997836-0.5g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 0.5g |
$987.0 | 2023-09-16 | ||
| Enamine | EN300-1997836-1.0g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 1g |
$1029.0 | 2023-05-31 | ||
| Enamine | EN300-1997836-2.5g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 2.5g |
$2014.0 | 2023-09-16 | ||
| Enamine | EN300-1997836-5.0g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 5g |
$2981.0 | 2023-05-31 | ||
| Enamine | EN300-1997836-10.0g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 10g |
$4421.0 | 2023-05-31 | ||
| Enamine | EN300-1997836-1g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 1g |
$1029.0 | 2023-09-16 | ||
| Enamine | EN300-1997836-5g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 5g |
$2981.0 | 2023-09-16 |
Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate
Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate (CAS No. 1823080-38-1): A Comprehensive Overview
Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate, identified by its CAS number 1823080-38-1, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both amino and ester functional groups, coupled with a dioxolane ring, makes it a versatile intermediate for the synthesis of more complex molecules.
The dioxolane moiety in the molecular structure of Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate is particularly noteworthy. Dioxolanes are known for their stability and reactivity, making them valuable in organic synthesis. The specific configuration of the 2,2-dimethyl substituents enhances the compound's metabolic stability, which is a crucial factor in pharmaceutical design. This feature has led to its exploration as a building block in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the use of heterocyclic compounds in medicinal chemistry. The dioxolane ring in Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate aligns with this trend. Heterocycles are often integral to the pharmacophores of bioactive molecules, contributing to their binding affinity and selectivity. The structural diversity offered by such rings allows for the creation of compounds with tailored biological activities.
The amino group in Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate provides another layer of functionality that can be exploited in drug design. Amino groups are versatile and can participate in various chemical reactions, including condensation reactions to form amides or peptides. This reactivity makes the compound a valuable precursor for synthesizing more complex molecules such as protease inhibitors or other enzyme-targeting agents.
The ester group at the terminal position of the molecule also plays a critical role in its potential applications. Ester functionalities are commonly found in pharmaceuticals due to their ability to enhance solubility and bioavailability. In addition, they can be hydrolyzed under certain conditions to yield carboxylic acids or alcohols, further expanding the synthetic possibilities.
Recent studies have highlighted the importance of structure-based drug design in developing new therapeutics. Computational methods and high-throughput screening have become indispensable tools in this process. Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate has been subjected to virtual screening and molecular docking studies to identify its potential as an inhibitor of various biological targets. These studies have shown promising results, suggesting that it could be a lead compound for further development.
The synthesis of Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate involves multi-step organic reactions that highlight its complexity and synthetic challenge. The introduction of the dioxolane ring requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in industrial applications.
The pharmacological profile of Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate is still under investigation. However, preliminary data suggest that it may exhibit properties relevant to several therapeutic areas. For instance, its structural features could make it useful in developing treatments for neurological disorders or inflammatory conditions. Further preclinical studies are needed to validate these hypotheses and explore additional potential applications.
In conclusion, Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yloxy)propanoate (CAS No. 1823080-38) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its unique structure and functional groups make it a valuable intermediate for synthesizing complex bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development and medicinal chemistry.
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